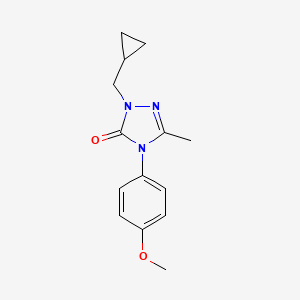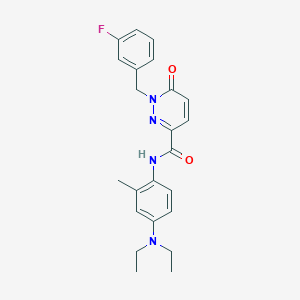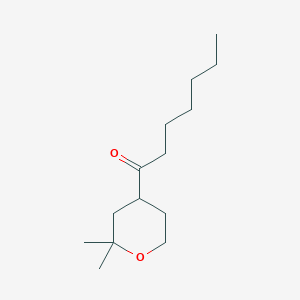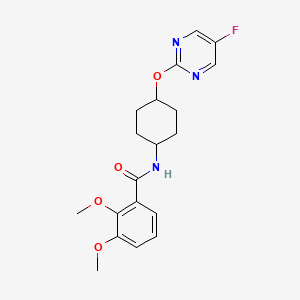
2-(cyclopropylmethyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step chemical reactions that introduce various functional groups to the triazole core. While the exact synthesis process for this compound is not detailed in the available literature, similar compounds have been synthesized through reactions involving azido precursors and alkynes in a click chemistry approach or via cycloaddition reactions of hydrazides and isocyanates (Bietti & Capone, 2008).
Molecular Structure Analysis
Triazole derivatives exhibit interesting molecular structures characterized by the presence of a 1,2,4-triazole ring. This ring system can engage in hydrogen bonding and π-π interactions due to its nitrogen atoms and aromatic nature. The molecular structure is further influenced by substituents, such as the cyclopropylmethyl and 4-methoxyphenyl groups, which can affect the compound's reactivity and physical properties. The crystal structure studies provide insights into the compound's molecular geometry, including bond lengths and angles, which are crucial for understanding its reactivity and interactions with biological targets (Moser et al., 2005).
科学的研究の応用
Patent Trends and Biological Activities Triazoles, including compounds like 2-(cyclopropylmethyl)-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have been a point of interest for their diverse biological activities, leading to various patents and clinical studies. The structural flexibility of triazoles allows for numerous biological applications, ranging from anti-inflammatory and antimicrobial to antitumor and antiviral properties. The research emphasizes the need for efficient, environmentally friendly synthesis methods for these compounds, considering the emerging diseases and antibiotic-resistant bacteria. Notably, the triazoles’ impact extends to neglected diseases, underlining their significance in global health (Ferreira et al., 2013).
Synthetic Routes and Chemical Stability 1,2,3-triazoles like this compound serve as core structures in drug discovery, material science, and more. Their stability against hydrolysis and ability to engage in hydrogen bonding make them suitable for interactions with biological targets. The copper(I)-catalyzed azide-alkyne cycloaddition, a critical "click reaction," provides a versatile pathway for constructing these molecules. The synthetic versatility and biological significance of 1,2,3-triazoles underscore their prominence in scientific research (Kaushik et al., 2019).
Biological Features of 1,2,4-Triazole Derivatives The chemistry of 1,2,4-triazoles is pivotal in developing biologically active substances. These compounds showcase a broad spectrum of activities, including antimicrobial, antifungal, and anti-inflammatory properties. The review highlights the ongoing exploration of 1,2,4-triazoles, emphasizing the need for innovative chemical modeling to harness their potential fully (Ohloblina, 2022).
Physico-chemical Properties and Industrial Applications 1,2,4-triazole derivatives, including compounds such as this compound, are integral in various industries beyond medicine and pharmacy. Their applications span from optical materials to fuel additives, highlighting their versatile physico-chemical properties. Despite abundant literature on their synthesis and properties, there's a call for more comprehensive reviews to fully exploit these derivatives' potential (Parchenko, 2019).
作用機序
Target of Action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and agrochemicals. Compounds containing this ring often exhibit diverse biological activities, including antifungal, antibacterial, and anticancer activities . The exact target would depend on the specific substituents and overall structure of the compound.
特性
IUPAC Name |
2-(cyclopropylmethyl)-4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-15-16(9-11-3-4-11)14(18)17(10)12-5-7-13(19-2)8-6-12/h5-8,11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMUVAIJZSHNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325740 |
Source


|
| Record name | 2-(cyclopropylmethyl)-4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
861206-18-0 |
Source


|
| Record name | 2-(cyclopropylmethyl)-4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2490791.png)
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2490792.png)


![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)
![3-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B2490799.png)
![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2490804.png)

![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)
